Magnetic and electric hyperfine interactions of Fe57m nuclei in compounds Y3–x Cax Fe5–x Snx O12(0.0⩽x⩽2.0)

Symposia of the Faraday Society Pub Date: DOI: 10.1039/SF9670100031

Abstract

The effective magnetic fields at the Fe57 nuclei in the octahedral and tetrahedral sub-lattices of the tin-substituted YIG, Y3–xCaxFe5–xSnxO12(0.0⩽x⩽2.0) were investigated by the Mössbauer method. The dependence of Heff on x obtained from the experimental results is compared with the correspondent dependence of the magnetic moments of the Fe3+ ions derived from the Gilleo theoretical model. The reasons for the difference in the concentration dependence of Heff and the magnetic moment for the a-sub-lattice are discussed.

The contribution to the Heff from the dipolar interaction of neighbouring magnetic ions was negligible in the iron garnets. The main reason for the difference in the values of Heff in the a-and d-sub-lattices of the iron garnets is connected with the fact that the chemical bonding of Fe3+ ions in tetrahedral sub-lattice is partly covalent. The quadrupole effects in YIG could not be observed on the polycrystalline samples below the Curie temperature. The quadrupole splitting and the isomer shifts for the both sites of Fe3+ at T>Tc were observed. From the line intensity the distribution of Sn4+ and Fe3+ ions in the sub-lattices was obtained.

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